

Application Notes and Protocols for 2-NBDG Glucose Uptake Experiments

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Compound of Interest

Compound Name: 2-Nbdg

Cat. No.: B1664091

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This document provides detailed application notes and standardized protocols for conducting **2-NBDG** (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) uptake experiments. **2-NBDG** is a fluorescently-labeled deoxyglucose analog commonly used to monitor glucose uptake in living cells. These guidelines are intended to assist researchers in designing and executing robust and reproducible glucose uptake assays.

Introduction

2-NBDG serves as a valuable tool for studying glucose metabolism in various cell types. It is transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase, which traps the fluorescent molecule intracellularly. The accumulated fluorescence is proportional to the glucose uptake capacity of the cells and can be quantified using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.^{[1][2]} However, it is important to note that some studies suggest that **2-NBDG** uptake may occur independently of known glucose transporters in certain cell lines, a factor that should be considered in the experimental design and data interpretation.^{[3][4][5]}

Optimizing the incubation time with **2-NBDG** is a critical step that can vary significantly depending on the cell type, experimental conditions, and the specific research question.

Data Presentation: Incubation Times for **2-NBDG** Uptake

The optimal incubation time for **2-NBDG** is a balance between achieving a sufficient fluorescent signal for detection and avoiding potential saturation of the uptake mechanism or cellular toxicity. The following table summarizes typical incubation times reported in the literature for various cell types. It is strongly recommended to empirically determine the optimal incubation time for your specific cell line and experimental setup.

Cell Type	2-NBDG Concentration	Incubation Time	Key Considerations	Reference(s)
Murine Breast Cancer (4T07)	400 μ M	20 minutes	Fasting time can significantly impact uptake. The presence of serum during fasting can prolong cell viability.	
Human Breast Cancer (MCF7)	10 μ M	1 hour	Preceded by a 1-hour incubation in glucose-free medium.	
Murine Fibroblasts (L929)	50 μ M	5, 15, or 30 minutes	Uptake kinetics can be biphasic.	
T cells	100 μ M	20-30 minutes	Time may vary for other cell types.	
Jurkat (Human T cell leukemia)	100-200 μ g/mL	10 minutes to 16 hours	Optimal time needs to be determined for each experiment.	
Chinese Hamster Ovary (CHO-K1)	100 μ M (~34 μ g/mL)	20 minutes	Sufficient for glucose uptake detection.	
Adherent Cells (General)	50-200 μ M	30-60 minutes	Optimal concentration and time should be determined empirically.	

Human Colon Carcinoma (HT-29)	1.0 mM	30 minutes	Uptake is concentration- dependent.
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Experimental Protocols

This section provides a generalized, step-by-step protocol for a **2-NBDG** uptake assay. This protocol can be adapted for different cell types and experimental designs (e.g., plate reader, flow cytometry, or microscopy).

Materials:

- Cells of interest
- Complete culture medium
- Glucose-free culture medium (e.g., glucose-free DMEM)
- **2-NBDG** stock solution (e.g., 10 mg/mL in DMSO)
- Phosphate-Buffered Saline (PBS), ice-cold
- Optional: Insulin or other stimulating agents
- Optional: Glucose transporter inhibitors (e.g., Phloretin) for control experiments
- Black, clear-bottom 96-well plates (for fluorescence microscopy or plate reader) or appropriate culture vessels for flow cytometry

Protocol:

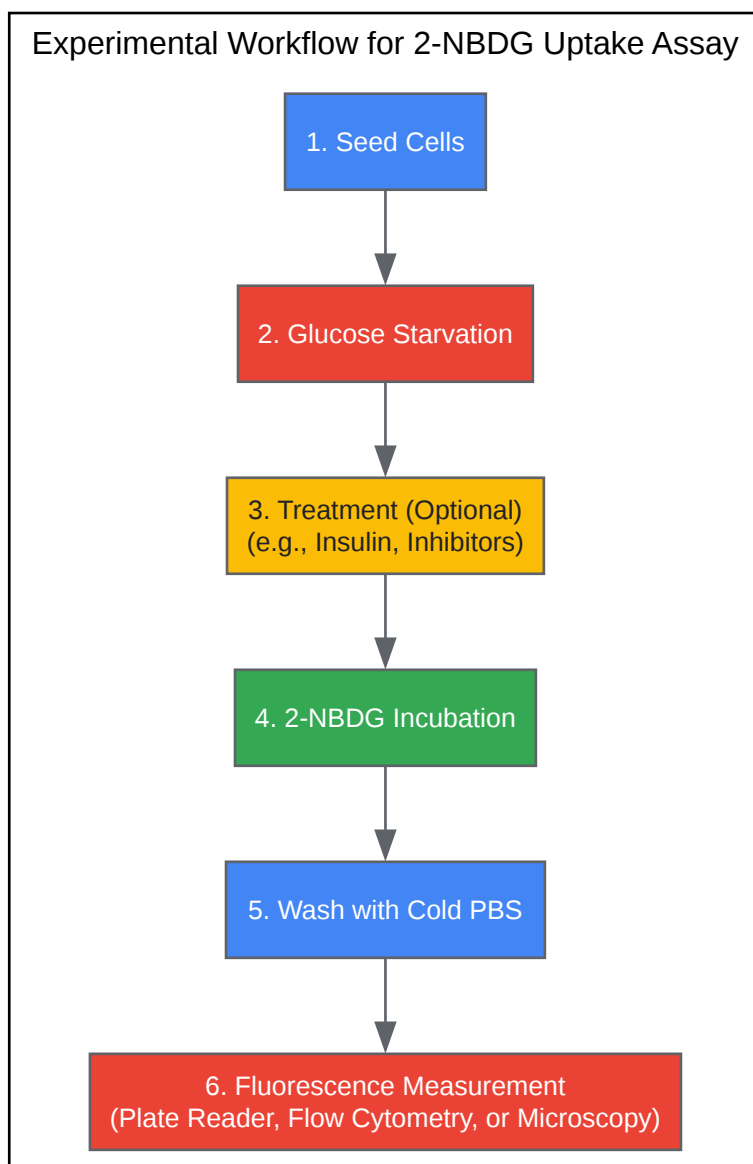
- Cell Seeding:
 - Seed cells in a 96-well plate or other appropriate culture vessel at a density that ensures they are 70-90% confluent on the day of the experiment.
 - Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

- Cell Starvation (Glucose Deprivation):
 - Carefully aspirate the complete culture medium.
 - Wash the cells once with sterile PBS.
 - Add glucose-free medium to each well. The duration of this starvation period is critical and may need optimization (typically ranging from 1 to 2 hours).
- Stimulation/Inhibition (Optional):
 - To investigate the effects of specific treatments, replace the glucose-free medium with fresh glucose-free medium containing your compound of interest (e.g., insulin for stimulation, or a GLUT inhibitor for a negative control).
 - Incubate for the desired period (e.g., 30 minutes for insulin stimulation).
- **2-NBDG** Incubation:
 - Prepare the **2-NBDG** working solution by diluting the stock solution in glucose-free medium to the desired final concentration (typically 50-200 μ M).
 - Aspirate the medium from the wells.
 - Add the **2-NBDG** working solution to each well.
 - Incubate at 37°C for the optimized incubation time (e.g., 20-60 minutes). This step should be performed in the dark as **2-NBDG** is light-sensitive.
- Termination of Uptake and Washing:
 - To stop the uptake reaction, quickly aspirate the **2-NBDG** solution.
 - Wash the cells 2-3 times with ice-cold PBS to remove extracellular **2-NBDG**.
- Signal Detection:

- For Fluorescence Plate Reader: Add a suitable assay buffer (e.g., PBS) to each well and measure the fluorescence at an excitation/emission of approximately 465/540 nm.
- For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with ice-cold PBS, and resuspend in FACS buffer. Analyze the cells using the FITC channel.
- For Fluorescence Microscopy: Add assay buffer to the wells and visualize the cells using a fluorescence microscope with a FITC filter set.

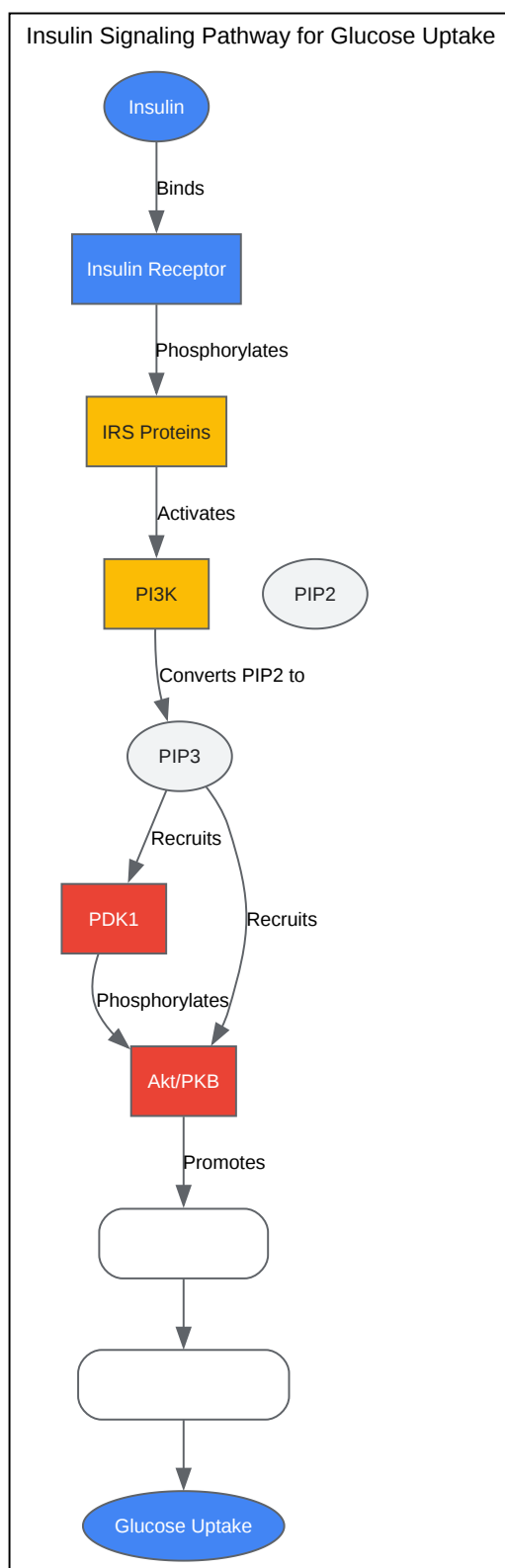
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in glucose uptake.



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*Experimental workflow for a **2-NBDG** uptake assay.*



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Simplified insulin signaling pathway leading to glucose uptake.

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